molecular formula C13H17N3O2S B2368583 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide CAS No. 1797334-18-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide

Cat. No. B2368583
M. Wt: 279.36
InChI Key: IQLMYKWRCOVSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . The chemical formula of this compound is C9H11N3O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[5,4-c]azepin-2-yl group attached to a cyclopentanecarboxamide group . The average molecular weight is 225.268 and the monoisotopic weight is 225.057197301 .

Scientific Research Applications

Antibacterial Agents and Antibacterial Activity

A study on the design, synthesis, and QSAR studies of novel analogs demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Heterocyclic Compound Synthesis

Research on polycyclic N-heterocyclic compounds explored the synthesis of N-[2-([1,2,4]oxadiazol-5-yl)cyclopenten-1-yl]formamide oximes and evaluated their effects as inhibitors of platelet aggregation, contributing to the field of medicinal chemistry and potential therapeutic applications (Okuda et al., 2011).

Conformational Properties and Cytotoxic Activity

A study on ascidiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues investigated their conformational properties and cytotoxic activity, providing insights into the structural and biological activity relationships of these compounds (Asano et al., 2017).

Synthesis of New Heterocyclic Compounds

Research involving the synthesis of new heterocyclic compounds derived from Schiff Bases explored the biological activity of these compounds, highlighting their potential applications in developing new therapeutic agents (Al-Sultani, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not available . It’s important to handle all chemicals with appropriate safety measures, even if specific hazard information is not available.

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-11(8-4-1-2-5-8)16-13-15-9-6-3-7-14-12(18)10(9)19-13/h8H,1-7H2,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLMYKWRCOVSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.